2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid
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Overview
Description
2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a dimethylamino group and a methylthiazolyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-(2-thiazolyl)acetic acid: Lacks the methyl group on the thiazole ring.
2-(Dimethylamino)-2-(4-methylthiazol-5-yl)acetic acid: Has a different substitution pattern on the thiazole ring.
Uniqueness
2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid is unique due to the specific positioning of the dimethylamino and methylthiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1007878-95-6 |
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Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(dimethylamino)-2-(2-methyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-5-9-6(4-13-5)7(8(11)12)10(2)3/h4,7H,1-3H3,(H,11,12) |
InChI Key |
HUEQSBCPARHWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C(=O)O)N(C)C |
Origin of Product |
United States |
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